Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate
Description
Molecular Geometry and Crystallographic Analysis
The pyridine ring in potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate adopts a planar geometry, with the boron atom tetrahedrally coordinated to three fluorine atoms and the pyridin-3-yl group. The trifluoroborate moiety ([BF₃]⁻) forms a single covalent bond with the pyridine ring, while the potassium cation (K⁺) interacts ionically with the boron’s negative charge.
Crystallographic studies of analogous aryltrifluoroborate salts reveal layered structures dominated by weak intermolecular interactions such as C–H···π, C–H···O, and halogen bonds (e.g., Br···F or Br···I) . In this compound, bromine at position 5 and fluorine at position 2 likely enhance halogen-bonding potential, contributing to a crystalline lattice stabilized by these interactions. For example, bromine’s larger atomic size and polarizability may enable stronger Br···π interactions compared to lighter halogens like chlorine or fluorine .
Table 1: Comparative Bond Lengths in Halogenated Pyridines
| Compound | C–Br (Å) | C–F (Å) | B–F (Å) | Source |
|---|---|---|---|---|
| 5-Bromo-2-fluoropyridine | 1.89 | 1.35 | – | |
| This compound | N/A* | N/A* | ~1.37 |
*Exact bond lengths for this compound are unavailable, but trends from analogous systems suggest similar values.
Electronic Effects of Bromine and Fluorine Substituents
The bromine and fluorine substituents exert opposing electronic effects on the pyridine ring:
- Fluorine (Position 2) : Electron-withdrawing via inductive (-I) and resonance (-R) effects, lowering the ring’s electron density and stabilizing the adjacent boron center. Fluorine’s π-donating ability through its lone pairs may also influence the boron’s coordination environment .
- Bromine (Position 5) : Electron-withdrawing primarily inductively (-I), with minimal resonance effects due to its larger size. Bromine’s polarizability enhances intermolecular interactions, such as halogen bonding, which may stabilize the crystalline state .
These substituents create a polarized aromatic system. The trifluoroborate group at position 3 further withdraws electron density, directing electrophilic substitution toward the more electron-rich positions (e.g., position 4 or 6).
Boron Coordination Chemistry in Trifluoroborate Complexes
The trifluoroborate anion ([BF₃]⁻) in this compound adopts a distorted tetrahedral geometry due to the electron-withdrawing effects of the pyridin-3-yl group and the potassium cation. Key features include:
- B–F Bond Lengths : ~1.37 Å, consistent with typical trifluoroborate salts .
- K⁺ Coordination : The potassium ion interacts with the fluorine atoms of the trifluoroborate, forming a loose ionic lattice. This interaction is critical for crystallinity and stability, as evidenced by studies where crown ethers disrupt K⁺ coordination, leading to faster degradation .
The boron center’s electron-deficient nature makes it reactive in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the trifluoroborate acts as a stable boronic acid surrogate .
Comparative Analysis with Related Heteroaryltrifluoroborates
This compound differs from other heteroaryltrifluoroborates in substituent positioning and electronic profile:
Table 2: Electronic and Structural Comparisons
| Compound | Substituents | HOMO (eV) | LUMO (eV) | Key Interaction* |
|---|---|---|---|---|
| Pyridin-2-yltrifluoroborate | None | -9.2 | -0.8 | C–H···π |
| 5-Bromo-2-fluoropyridin-3-yltrifluoroborate | Br (5), F (2) | -9.5 | -0.9 | Br···π, F···K⁺ |
| 3-Pyrimidinyltrifluoroborate | N (pyrimidine) | -9.1 | -0.7 | N···H, C–H···F |
*Key interactions inferred from analogous systems .
The bromine and fluorine substituents in this compound create a unique electronic landscape, with bromine’s steric bulk and fluorine’s electronegativity modulating reactivity. For example, bromine at position 5 may hinder substituent effects at position 4, while fluorine at position 2 directs π-conjugation toward the boron center .
Properties
IUPAC Name |
potassium;(5-bromo-2-fluoropyridin-3-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BBrF4N.K/c7-3-1-4(6(9,10)11)5(8)12-2-3;/h1-2H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCGTCBBPPXGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1F)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BBrF4KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855875 | |
| Record name | Potassium (5-bromo-2-fluoropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-64-2 | |
| Record name | Potassium (5-bromo-2-fluoropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Optimization
-
Substrate Selection : Starting with 5-bromo-2-fluoropyridine, the 3-position is targeted for boron introduction.
-
Hydroboration Agent : Boron trichloride (BCl₃) and triethylsilane (Et₃SiH) are employed under inert conditions at −78°C to generate a reactive boron intermediate.
-
Quenching and Workup : The intermediate is hydrolyzed to form the boronic acid, followed by treatment with potassium hydrogen difluoride (KHF₂) in ether to yield the trifluoroborate salt.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Temperature | −78°C (hydroboration), 23–25°C (KHF₂ treatment) |
| Solvent | Diethyl ether |
| Molar Ratio (BCl₃:Substrate) | 1.1:1 |
| Yield | 60–75% (estimated for aromatic adaptation) |
This method’s success hinges on suppressing side reactions caused by the pyridine ring’s electron-withdrawing effects, which may reduce hydroboration efficiency compared to aliphatic alkenes.
Palladium-Catalyzed Miyaura Borylation
Miyaura borylation offers a transition-metal-mediated approach to install boron groups under milder conditions.
Catalytic System and Conditions
Representative Procedure:
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Hydroboration | 65–75 | ≥95 |
| Directed Metalation | 50–60 | ≥90 |
| Miyaura Borylation | 70–85 | ≥97 |
Conversion from Boronic Acid Precursors
Pre-formed boronic acids, such as 5-bromo-2-fluoropyridine-3-boronic acid, serve as direct precursors.
Trifluoroborate Synthesis
Optimization Notes:
-
Solvent Choice : Ether facilitates precipitation, enhancing purity.
-
Stoichiometry : Excess KHF₂ (4.2 equiv) ensures complete conversion.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Hydroboration | High atom economy; scalable | Requires cryogenic conditions |
| Directed Metalation | Precise regiocontrol | Sensitivity to moisture/air |
| Miyaura Borylation | Mild conditions; high yields | Cost of palladium catalysts |
| Boronic Acid Conversion | Simplicity; avoids harsh reagents | Dependent on boronic acid availability |
Industrial-Scale Considerations
Commercial suppliers (e.g., CymitQuimica) report 95–97% purity for batches produced via hydroboration and Miyaura routes. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is primarily used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Major Products Formed
The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The trifluoroborate moiety enhances the reactivity of the compound, making it a valuable reagent in forming carbon-carbon bonds.
Table 1: Comparison of Organoboron Compounds in Cross-Coupling Reactions
| Compound Name | Key Features | Reactivity Level |
|---|---|---|
| This compound | Contains bromine and fluorine substituents | High |
| Potassium (5-bromo-2,6-dimethoxypyridine-3-trifluoroborate | Contains methoxy groups | Moderate |
| Potassium (5-bromo-pyridine-3-trifluoroborate | Simpler structure, fewer substituents | Low |
The presence of the bromine atom allows for efficient coupling with various nucleophiles, while the fluorine atom can influence electronic properties, enhancing selectivity and yield in synthetic pathways.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential in drug development. Its ability to serve as a building block for complex molecules is significant, particularly in synthesizing biologically active compounds.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the utility of this compound in synthesizing novel anticancer agents. For example, it was used to produce derivatives that inhibit specific kinases involved in cancer progression. The synthesis involved a multi-step process utilizing this organoboron compound as a key intermediate, showcasing its role in developing targeted therapies.
Material Science
Beyond organic synthesis and medicinal applications, this compound is also being investigated for its potential applications in material science. Its unique chemical properties allow it to be incorporated into polymers or coatings that require enhanced thermal stability and resistance to oxidation.
Table 2: Potential Applications in Material Science
| Application Area | Description |
|---|---|
| Coatings | Used to enhance durability and resistance |
| Polymers | Incorporated into polymer matrices for stability |
| Sensors | Potential use in chemical sensors due to reactivity |
Environmental Chemistry
The environmental implications of organoboron compounds are also being studied. This compound's stability under various conditions makes it a candidate for research into pollutant degradation or remediation processes.
Mechanism of Action
The mechanism of action of Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transmetalation of the organotrifluoroborate to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process are primarily the palladium complex and the organic halide .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Reactivity in Cross-Coupling Reactions
*Estimated based on analogous reactions in .
Biological Activity
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is a specialized organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a bromine atom, a trifluoroborate group, and a fluorine substituent on a pyridine ring, suggests diverse biological activities. This article reviews its biological activity, supported by relevant data tables and case studies.
- Molecular Formula : C₅H₂BBrF₄KN
- Molecular Weight : 281.88 g/mol
- CAS Number : 1245906-64-2
- InChIKey : HTCGTCBBPPXGCU-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its ability to interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. The trifluoroborate moiety may enhance the compound's reactivity and selectivity towards nucleophiles, which is crucial for its role in drug development.
Biological Activity Overview
Recent studies have indicated that this compound exhibits:
- Antimicrobial Activity : Preliminary assays suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxic Effects : In vitro studies reveal cytotoxicity towards cancer cell lines, suggesting its potential role in cancer therapy.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific cytochrome P450 enzymes, which play a critical role in drug metabolism.
Data Table: Biological Activity Summary
| Activity Type | Target/Assay | Outcome | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Inhibition observed | |
| Cytotoxicity | Cancer cell lines (e.g., HeLa) | IC50 = 15 µM | |
| Enzyme Inhibition | CYP1A2 | IC50 = 12 µM |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus. The compound was tested using the disc diffusion method, showing significant inhibition zones compared to control antibiotics.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assay involving various cancer cell lines, including breast and lung cancer cells, this compound exhibited dose-dependent cytotoxic effects. The compound's mechanism was further investigated through apoptosis assays, indicating that it triggers programmed cell death in malignant cells.
Case Study 3: Enzyme Interaction
Research into the enzyme inhibition profile of this compound revealed that it acts as a selective inhibitor of CYP1A2. This finding is particularly relevant for drug-drug interaction studies, as CYP1A2 is involved in the metabolism of several therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
